molecular formula C15H19N3O4 B2413105 3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005118-43-3

3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Cat. No.: B2413105
CAS No.: 1005118-43-3
M. Wt: 305.334
InChI Key: OJKKJFGOUYCZEV-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.334. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-17-13-11(14(20)18(15(13)21)7-8-22-2)12(16-17)9-3-5-10(19)6-4-9/h3-6,11-13,16,19H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKKJFGOUYCZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(N1)C3=CC=C(C=C3)O)C(=O)N(C2=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a member of the pyrazole family, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study reported that compounds derived from the pyrazole nucleus demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds similar to 3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione showed up to 85% inhibition of IL-6 at concentrations around 10 µM , which is comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds related to the target compound have shown promising results against various cancer cell lines. In vitro assays revealed that certain derivatives induced apoptosis and inhibited cell proliferation in cancer cell lines with IC50 values ranging from 0.067 µM to 49.85 µM . The ability to inhibit Aurora-A kinase and other pathways related to tumor growth positions these compounds as potential candidates for cancer therapy.

Antimicrobial Activity

In addition to anti-inflammatory and anticancer effects, pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that these compounds exhibit activity against several bacterial strains and fungi. For example, some derivatives showed effective inhibition against Mycobacterium tuberculosis with MIC values significantly lower than standard treatments .

The biological activities of 3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound modulates the expression of cytokines involved in inflammatory responses.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Enzyme Inhibition : Compounds may act as inhibitors of enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), contributing to their therapeutic effects .

Case Studies

StudyCompound TestedBiological ActivityIC50 Value
Selvam et al. (2014)Pyrazole DerivativesIL-6 Inhibition10 µM
Burguete et al. (2019)1-Acetyl-3,5-diphenyl-4-pyrazoleAntitubercular Activity6.25 µg/mL
Xia et al. (2022)Pyrazole-linked CompoundsAntitumor Activity49.85 µM

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